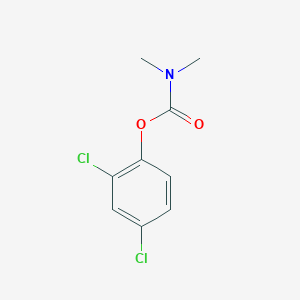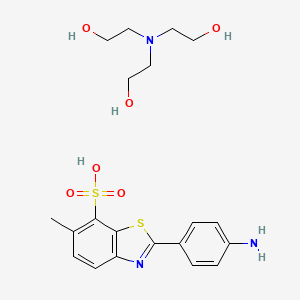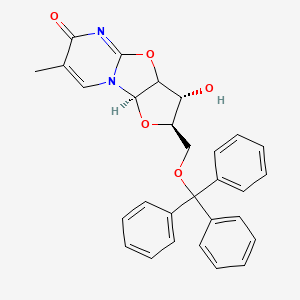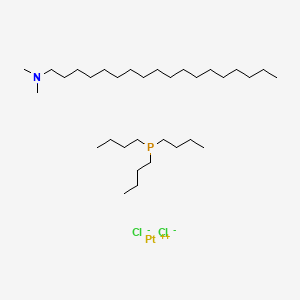
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- is a complex organometallic compound. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a platinum center coordinated with dichloro, N,N-dimethyl-1-octadecanamine, and tributylphosphine ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- typically involves the reaction of platinum(II) chloride with N,N-dimethyl-1-octadecanamine and tributylphosphine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to obtain a product suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the dichloro or tributylphosphine ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, phosphines, and amines. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions may produce platinum compounds with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular targets.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(triphenylphosphine)
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(triethylphosphine)
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(trimethylphosphine)
Uniqueness
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of the tributylphosphine ligand, in particular, influences the compound’s solubility, stability, and catalytic activity, distinguishing it from other similar platinum complexes.
This detailed article provides a comprehensive overview of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
68928-30-3 |
|---|---|
Molekularformel |
C32H70Cl2NPPt |
Molekulargewicht |
765.9 g/mol |
IUPAC-Name |
N,N-dimethyloctadecan-1-amine;platinum(2+);tributylphosphane;dichloride |
InChI |
InChI=1S/C20H43N.C12H27P.2ClH.Pt/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h4-20H2,1-3H3;4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
RJFPNKVBCJBIRY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCP(CCCC)CCCC.[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



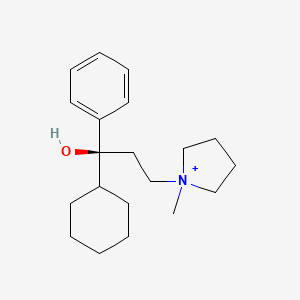
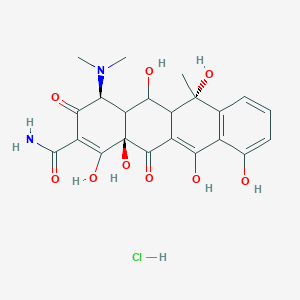
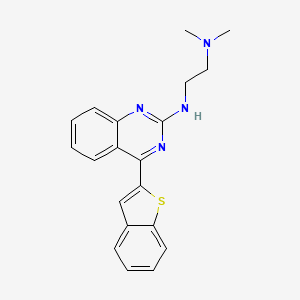
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
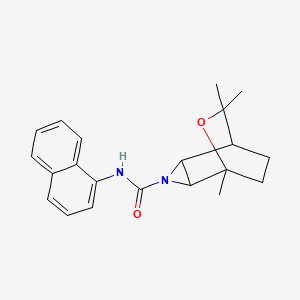
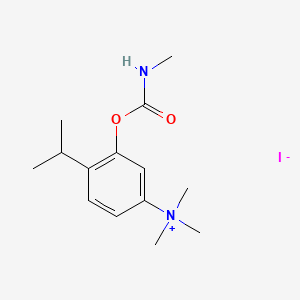
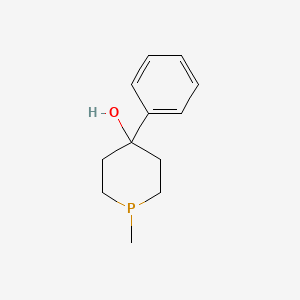

![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)

